(5Z,7E,9)-decatrien-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(5Z,7E)-deca-5,7,9-trien-2-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6- |
InChI Key |
YYXSUQQUWMLOOB-DEQVHDEQSA-N |
Isomeric SMILES |
CC(=O)CC/C=C\C=C\C=C |
Canonical SMILES |
CC(=O)CCC=CC=CC=C |
Origin of Product |
United States |
Biological Origin and Ecological Context
The primary source of (5Z,7E,9)-decatrien-2-one is the birch polypore fungus, Fomitopsis betulina (formerly Piptoporus betulinus), a member of the Basidiomycetes. nih.govd-nb.info This edible fungus, which predominantly grows on birch trees, has been found to produce a distinct pineapple-like fragrance during its cultivation. researchgate.netacs.org
Mycelial Cultivation Systems and Volatile Production
The production of this compound has been notably observed in submerged mycelial cultures of Fomitopsis betulina. researchgate.netmdpi.com This method allows for the controlled growth of the fungal mycelium, the vegetative part of the fungus, in a liquid nutrient medium. Research has shown that a pleasant, pineapple-reminiscent aroma develops during these submerged cultivations. researchgate.net
Aroma extract dilution analyses of these cultures identified two specific flavor components responsible for this characteristic scent: (5E,7E,9)-decatrien-2-one and its stereoisomer, this compound. researchgate.netacs.org While the (5E) isomer is more abundant, the (5Z) isomer possesses a lower odor threshold, meaning it can be detected at lower concentrations, and is credited with the most characteristic pineapple-like odor. researchgate.netacs.orgacs.org The peak concentration of these compounds in culture has been observed around the fifth day of cultivation. researchgate.net
Studies have demonstrated significant variability in mycelial growth rates and biopolymer production among different strains of F. betulina, suggesting that strain selection is a critical factor for optimizing the yield of desired metabolites. nih.govserbiosoc.org.rsresearchgate.net
Environmental and Substrate Influences on Compound Biosynthesis
The biosynthesis of volatile compounds in fungi, including this compound, is influenced by various environmental and substrate factors. While specific research on the direct impact of these factors on decatrienone production is ongoing, broader studies on Fomitopsis betulina and other fungi provide valuable insights.
The composition of the growth medium is a key determinant. For instance, different carbon sources can significantly affect mycelial growth and the production of various metabolites. nih.govserbiosoc.org.rs While maltose (B56501) has been identified as optimal for the growth of F. betulina mycelium, dextrose and starch may enhance the yield of other biopolymers. nih.govserbiosoc.org.rs The cultivation of F. betulina on agro-industrial side streams has been specifically linked to the production of the pineapple-like aroma, indicating that the substrate plays a direct role in the formation of this compound. researchgate.netacs.org
The biosynthesis of this ketone is believed to occur via the polyketide pathway. acs.orgacs.org This suggests that the availability of precursor molecules, derived from the breakdown of the substrate, is crucial for its formation.
Comparative Analysis of Decatrienone Occurrence Across Biological Taxa
Currently, the known natural source of this compound is limited to the fungus Fomitopsis betulina. researchgate.netmdpi.com This compound has not been reported as a natural flavor component in other organisms, including pineapple itself, despite the strong resemblance in aroma. mdpi.comacs.org The volatile profile of pineapple is complex, composed of numerous compounds, whereas F. betulina can produce this singular molecule that impressively mimics the fruit's characteristic scent. acs.org
Fungi, as a kingdom, are known for their vast and diverse metabolic potential, producing a wide array of secondary metabolites, including various volatile organic compounds (VOCs). nih.govbeilstein-journals.org The production of unique volatiles is often species-specific and can be used as a chemotaxonomic marker. researchgate.net The occurrence of this compound in F. betulina is a prime example of the unique biosynthetic capabilities that can be found within the fungal kingdom. mdpi.com
Ecological Role in Fungal-Environment Interactions
The ecological role of this compound in the life of Fomitopsis betulina is not yet fully understood. However, the production of volatile organic compounds by fungi is generally associated with several key ecological functions. These can include defense against other microorganisms, communication, and interactions with insects and other animals. beilstein-journals.orgfrontiersin.org
As a wood-decaying fungus, F. betulina plays a crucial role in nutrient cycling within forest ecosystems by breaking down the complex polymers in wood. mdpi.com The volatile compounds it releases may contribute to creating a specific microbial environment around its mycelium, potentially inhibiting the growth of competing fungi or bacteria.
Furthermore, the strong and pleasant aroma of this compound could play a role in attracting insects or other organisms that might aid in spore dispersal. While some fungal volatiles are known to attract specific insects, the precise ecological function of this particular pineapple-scented ketone remains an area for future investigation. frontiersin.org
Biosynthetic Pathways and Metabolic Engineering Strategies
Elucidation of Polyketide Biosynthetic Route to (5Z,7E,9)-Decatrien-2-one
The origin of the carbon backbone of this compound has been traced to the polyketide pathway, a common route for the synthesis of a wide array of natural products in fungi, bacteria, and plants. researchgate.netmdpi.com This was definitively established through precursor incorporation studies.
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. wikipedia.org In the case of this compound, feeding experiments with isotopically labeled acetate (B1210297) were conducted on the producing organism, the basidiomycete fungus Fomitopsis betulina. uni-hannover.de
Supplementing the fungal culture medium with 1/2-¹³C-acetate demonstrated that the decatrienone structure is assembled via polyketide biosynthesis. uni-hannover.de This method involves providing a simple carbon source, like acetate, enriched with the stable isotope carbon-13. By analyzing the resulting product with mass spectrometry or NMR spectroscopy, the specific incorporation pattern of the labeled atoms can be determined, confirming the biosynthetic route. sigmaaldrich.com The study successfully ruled out lactate (B86563) and pyruvate (B1213749) as the direct starting molecules for the synthesis. uni-hannover.de
| Parameter | Description | Reference |
|---|---|---|
| Organism | Fomitopsis betulina (Birch Polypore) | uni-hannover.de |
| Labeled Precursor | 1/2-¹³C-Acetate | uni-hannover.de |
| Objective | To determine the biosynthetic origin of the carbon skeleton. | uni-hannover.de |
| Key Finding | The compound is formed via the polyketide biosynthetic pathway. | uni-hannover.de |
| Excluded Precursors | Lactate and Pyruvate | uni-hannover.de |
Polyketide biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). bris.ac.uk These enzymatic assembly lines build the carbon chain through sequential condensation of short-chain carboxylic acid units, primarily acetyl-CoA and malonyl-CoA. mdpi.com
The general process involves several key domains and transformations:
Acyltransferase (AT): Selects and loads the starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units onto the acyl carrier protein (ACP) domain. bris.ac.uk
Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming Claisen condensation between the growing polyketide chain and the newly loaded extender unit. bris.ac.uk
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and intermediates, shuttling them between the various catalytic domains of the PKS. bris.ac.uk
Post-Condensation Modification: After each condensation step, the β-keto group can be optionally modified by a series of domains: a ketoreductase (KR) can reduce it to a hydroxyl group, a dehydratase (DH) can eliminate water to form a double bond, and an enoylreductase (ER) can reduce the double bond to a single bond. actascientific.com
The specific sequence of these enzymatic reactions dictates the final structure of the polyketide backbone, including its length and pattern of oxygenation and saturation, before it is released from the PKS and potentially modified further by other tailoring enzymes. mdpi.com
| Enzyme Domain | Function | Reference |
|---|---|---|
| Acyltransferase (AT) | Selects and loads starter and extender units. | bris.ac.ukactascientific.com |
| Ketosynthase (KS) | Catalyzes chain elongation via Claisen condensation. | bris.ac.ukactascientific.com |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. | bris.ac.ukactascientific.com |
| Ketoreductase (KR) | (Optional) Reduces a β-keto group to a hydroxyl group. | bris.ac.ukactascientific.com |
| Dehydratase (DH) | (Optional) Eliminates water to form a double bond. | bris.ac.ukactascientific.com |
| Enoylreductase (ER) | (Optional) Reduces a double bond to a single bond. | bris.ac.ukactascientific.com |
Genetic and Transcriptomic Analysis of Decatrienone Biosynthesis
The enzymes responsible for producing a specific secondary metabolite are typically encoded by genes clustered together on the chromosome. plos.org This co-localization facilitates the coordinated regulation of the entire biosynthetic pathway.
A biosynthetic gene cluster (BGC) for a polyketide like this compound would be expected to contain the gene for the core PKS enzyme. plos.org In addition, it would likely include genes for tailoring enzymes that modify the PKS product, transporters for exporting the compound, and regulatory proteins. plos.org While the specific BGC for decatrienone in F. betulina has not been fully characterized, one study noted that the formation of volatile compounds in this fungus is associated with a set of 30 genes. researchgate.net Genome mining approaches are often used to identify such orphan BGCs by searching for characteristic sequences, such as PKS genes. beilstein-journals.org
| Gene Type | Putative Function | Reference |
|---|---|---|
| Core Biosynthetic Gene | Encodes the main Polyketide Synthase (PKS). | plos.org |
| Tailoring Enzyme Genes | Encode enzymes for post-PKS modifications (e.g., oxidation, reduction). | plos.org |
| Transporter Gene | Encodes a protein to export the final product from the cell. | plos.org |
| Regulatory Gene | Encodes a transcription factor that controls the expression of the BGC. | plos.org |
The production of secondary metabolites is often tightly regulated and can be influenced by environmental and nutritional cues. For instance, studies on basidiomycetes have shown that the type of nutrients available, such as lipidic versus polysaccharide additives, can significantly affect acetogenic biosynthetic pathways. uni-hannover.de This suggests that the expression of the decatrienone BGC in F. betulina is likely controlled by complex regulatory networks that respond to the fungal cell's environment. Transcriptome profiling, which compares gene expression under different conditions, is an effective strategy for linking metabolites to their biosynthetic genes and understanding their regulation. plos.org
Advanced Metabolic Engineering for Enhanced Production
Metabolic engineering offers a suite of powerful tools to enhance the production of valuable compounds in microbial hosts. nih.govnih.gov By applying these strategies to a native or heterologous producer of this compound, its yield could potentially be increased for industrial applications.
Key strategies include:
Increasing Precursor Supply: Enhancing the intracellular pool of the primary building block, acetyl-CoA, is a common strategy. This can be achieved by introducing efficient heterologous pathways, such as the phosphoketolase/phosphotransacetylase (PK) pathway. mdpi.com
Pathway Amplification: Overexpressing the core biosynthetic genes, particularly the rate-limiting PKS gene, can channel more metabolic flux towards the desired product. plos.org In some PKS systems that utilize a separate AT enzyme, overexpressing this discrete AT has been shown to enhance production. actascientific.com
Eliminating Competing Pathways: Deleting genes responsible for diverting precursors or intermediates into competing metabolic pathways can significantly increase the flux towards the target compound. plos.org
Blocking Product Degradation: Identifying and inactivating genes that encode enzymes responsible for the degradation or unwanted modification of the final product can prevent its loss. plos.org
| Strategy | Objective | Example Approach | Reference |
|---|---|---|---|
| Increase Precursor Supply | Boost the intracellular concentration of acetyl-CoA. | Introduce a heterologous phosphoketolase pathway. | mdpi.com |
| Amplify Biosynthetic Pathway | Increase the expression of key pathway enzymes. | Overexpress the core Polyketide Synthase (PKS) gene. | plos.org |
| Eliminate Competing Pathways | Prevent diversion of intermediates to other products. | Delete genes for branched-chain amino acid synthesis from a key intermediate. | plos.org |
| Block Product Degradation | Prevent the breakdown of the target compound. | Delete genes encoding for reductases that act on the final product. | plos.org |
Strain Improvement and Directed Evolution Approaches
Improving the production capabilities of the native host, Fomitopsis betulina, is a primary strategy for increasing the yield of this compound. This can be achieved through both classical strain improvement techniques and modern genetic engineering approaches like directed evolution.
Strain Selection and Classical Mutagenesis
A foundational step in any strain improvement program is the screening of natural variants. A study involving 22 different strains of Fomitopsis betulina demonstrated significant variability in their growth rates and production of exopolysaccharides, indicating a high degree of natural diversity within the species. frontiersin.orgnih.govresearchgate.netserbiosoc.org.rs While this particular study focused on exopolysaccharides, it underscores the potential for identifying superior producers of volatile polyketides through systematic screening of different isolates.
The table below summarizes the observed variability in growth and exopolysaccharide production among different F. betulina strains, highlighting the inherent potential for selecting high-performing strains for desired traits.
| Strain Characteristic | Range of Observed Values | Significance for Decatrienone Production |
| Mycelial Growth Rate | 3.50 ± 0.33 to 8.75 ± 0.50 mm/day | Faster growing strains may lead to more rapid accumulation of biomass and potentially higher product titers in a shorter fermentation time. |
| Biomass Synthesis | 2.28 ± 0.26 to 13.72 ± 0.05 g/L | Higher biomass does not always correlate with higher secondary metabolite production, but it is a crucial parameter for process optimization. |
| Exopolysaccharide Production | 0.02 ± 0.00 to 2.20 ± 0.31 g/L | This demonstrates significant metabolic diversity among strains, suggesting that screening for volatile production could yield high-producing candidates. |
Data sourced from Kizitska et al., 2024. frontiersin.orgnih.govserbiosoc.org.rs
Following screening, classical mutagenesis using physical (e.g., UV irradiation) or chemical mutagens can be employed to randomly induce mutations, with subsequent screening to identify mutants with enhanced production of the target compound.
Directed Evolution of Polyketide Synthases (PKS)
Once the polyketide synthase (PKS) responsible for this compound biosynthesis is identified, its catalytic efficiency and specificity can be engineered through directed evolution. This powerful technique involves generating a large library of enzyme variants through methods like error-prone PCR or DNA shuffling, followed by high-throughput screening or selection to identify mutants with improved properties. nih.gov For polyketide synthases, directed evolution can be applied to various domains within the enzyme complex. nih.govresearchgate.net For instance, the thioesterase (TE) domain, which is responsible for releasing the final polyketide chain, is often a bottleneck in PKS pathways. nih.gov Engineering the TE domain can improve its catalytic efficiency and selectivity for the desired product. nih.gov While this approach has not yet been specifically applied to the decatrienone-producing PKS from F. betulina, it represents a promising future strategy for enhancing yield and potentially generating novel analogs of the compound. nih.gov
Fermentation Optimization and Bioprocess Design
The yield of volatile compounds like this compound is highly dependent on the cultivation conditions. Optimizing the fermentation medium and process parameters is a critical step in developing a commercially viable production method.
Media Composition
The composition of the growth medium, particularly the carbon and nitrogen sources, significantly influences fungal metabolism and the production of secondary metabolites. Research on F. betulina has shown that different carbon sources can be optimal for biomass growth versus the production of specific metabolites.
One study demonstrated that the production of (5E/Z,7E,9)-decatrien-2-ones by F. betulina was successfully achieved in submerged culture using a medium supplemented with cabbage cuttings. mdpi.com This suggests that complex plant-based substrates can provide essential precursors or inducers for the biosynthetic pathway. Another study on various F. betulina strains found that maltose (B56501) was the optimal carbon source for mycelial growth, while dextrose and starch enhanced the yield of exopolysaccharides. frontiersin.orgnih.govresearchgate.net
The following table details the impact of different carbon sources on F. betulina growth and product formation, illustrating the need for specific media optimization for the target compound.
| Carbon Source | Optimal For | Reference |
| Cabbage Cuttings | Production of (5E/Z,7E,9)-decatrien-2-ones | Grosse et al., 2020 mdpi.com |
| Maltose | Mycelial Growth | Kizitska et al., 2024 frontiersin.orgnih.govresearchgate.netserbiosoc.org.rs |
| Dextrose | Exopolysaccharide Production | Kizitska et al., 2024 frontiersin.orgnih.govresearchgate.netserbiosoc.org.rs |
| Starch | Exopolysaccharide Production | Kizitska et al., 2024 frontiersin.orgnih.govresearchgate.netserbiosoc.org.rs |
Bioprocess Design for Volatile Compounds
Bioprocess design for fungal VOC production would typically involve a bioreactor system where parameters such as temperature, pH, aeration, and agitation are carefully controlled. google.com For volatile products, an integrated recovery system, such as gas stripping or pervaporation, can be employed. In gas stripping, an inert gas is passed through the culture broth, carrying the volatile compounds to a condensation or trapping system. This not only collects the product but also reduces its concentration in the liquid phase, which can be beneficial for cell viability and sustained production. The design of such integrated systems is a key aspect of developing an efficient and scalable bioprocess for this compound. nih.gov
Heterologous Expression of Biosynthetic Pathways
Heterologous expression, the transfer of a biosynthetic pathway from its native organism into a well-characterized industrial host, is a powerful strategy in metabolic engineering. nih.govrug.nl This approach can overcome limitations of the native producer, such as slow growth, difficult genetic manipulation, or low product titers.
Identifying the Biosynthetic Gene Cluster (BGC)
The first step in heterologous expression is to identify the complete set of genes responsible for the biosynthesis of this compound. In fungi, genes for a specific secondary metabolite pathway are often physically co-located on the chromosome in what is known as a biosynthetic gene cluster (BGC). researchgate.net Recent genomic analysis of F. betulina has predicted the presence of 7 polyketide synthase (PKS) genes and 9 non-ribosomal peptide synthase (NRPS) genes. researchgate.net Furthermore, a comparative genomic study identified a PKS in F. betulina with a domain structure of KS-AT-DH-KR-ACP-TE, which is a common architecture for partially reducing PKSs. mdpi.com While the specific BGC for decatrienone has not yet been experimentally confirmed, these genomic insights provide a critical starting point for identifying the correct PKS and associated tailoring enzymes. researchgate.netmdpi.com
Choosing a Heterologous Host
Once the BGC is identified, it can be transferred to a suitable host organism. Common hosts for expressing fungal BGCs include the yeast Saccharomyces cerevisiae and the filamentous fungus Aspergillus nidulans or Aspergillus oryzae. rug.nl These hosts are genetically tractable, grow rapidly, and have well-established fermentation protocols. The choice of host depends on several factors, including the complexity of the PKS, the need for specific post-translational modifications, and the tolerance of the host to the product.
Pathway Reconstruction and Optimization
Successfully expressing a fungal PKS in a heterologous host often requires significant optimization. This can include ensuring a sufficient supply of precursor molecules, such as acetyl-CoA and malonyl-CoA, by engineering the host's primary metabolism. mdpi.com Additionally, the expression levels of the genes within the BGC may need to be balanced to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product. mdpi.comresearchgate.net Although the heterologous production of this compound has not yet been reported, the rapid advancements in synthetic biology and fungal genomics make it a highly viable strategy for the future industrial production of this valuable flavor compound. mdpi.com
Synthetic Methodologies for 5z,7e,9 Decatrien 2 One and Analogues
Synthesis of Structurally Related Decatrienone Derivatives
Introduction of Diverse Functional Group Modifications
The synthesis of analogues of (5Z,7E,9)-decatrien-2-one is crucial for investigating structure-activity relationships, particularly concerning its distinct pineapple-like aroma. Research into this molecule has included the synthesis of structurally related methyl ketones to determine the key molecular features responsible for its characteristic scent. acs.orgfrontiersin.org This approach, where a core structure is systematically modified, is a fundamental concept in medicinal chemistry and materials science. The generation of molecular diversity from a common scaffold is often referred to as Diversity-Oriented Synthesis (DOS). scispace.com DOS aims to create collections of compounds with varied stereochemistry, functional groups, and molecular frameworks to explore chemical space broadly. scispace.com
The modification of polyketone structures like decatrienone can be approached through several synthetic strategies. researchgate.netrsc.org Given the conjugated trienone system, functional group modifications can be targeted at either the ketone or the polyene chain. msu.edu Chemical derivatization of the ketone can lead to a variety of functional molecules. researchgate.net For instance, the carbonyl group can be transformed into alcohols, imines, or hydrazones, introducing new points for further functionalization.
Furthermore, the polyene chain itself is ripe for modification. Reactions such as selective hydrogenation, epoxidation, or dihydroxylation of the double bonds can introduce new stereocenters and functional groups. Palladium-catalyzed reactions, for example, are powerful tools for the functionalization of polyenes. researchgate.net These strategies allow for the systematic alteration of the molecule's shape and electronic properties, which can have a profound impact on its biological or sensory characteristics. An iterative approach to functionalizing polyenoates has been demonstrated as a viable strategy for the diversity-oriented synthesis of complex polyketides. nih.gov
The following table outlines potential modifications to the decatrienone scaffold, illustrating the introduction of functional group diversity based on established organic synthesis principles.
Table 1: Representative Functional Group Modifications for Decatrienone Analogues
| Target Site | Reaction Type | Reagents/Catalyst | Resulting Functional Group | Potential Analogue Class |
|---|---|---|---|---|
| Carbonyl (C2) | Reductive Amination | Amine (R-NH₂), Reducing Agent | Secondary/Tertiary Amine | Amino-decatrienes |
| Carbonyl (C2) | Grignard Reaction | Organomagnesium Halide (R-MgBr) | Tertiary Alcohol | Hydroxy-decatrienes |
| Carbonyl (C2) | Wittig Reaction | Phosphorus Ylide | Alkene | Branched Decatetraenes |
| Alkene (C5-C6) | Epoxidation | m-CPBA | Epoxide | Epoxy-decatrienones |
| Alkene (C7-C8) | Dihydroxylation | OsO₄, NMO | Diol | Dihydroxy-decatrienones |
Chemoenzymatic and Biocatalytic Approaches in Decatrienone Synthesis
Chemoenzymatic and biocatalytic methods offer powerful, green alternatives to traditional organic synthesis, leveraging the high selectivity and efficiency of enzymes. mdpi.com The compound this compound is a naturally occurring fungal metabolite, identified in the edible birch polypore fungus, Fomitopsis betulina. acs.orgfrontiersin.org Its natural origin implies the existence of an efficient biosynthetic pathway that can be harnessed for production.
Labeling studies have confirmed that the molecule is a polyketide, assembled by a fungal Polyketide Synthase (PKS). uni-hannover.de Fungal PKSs are large, multi-domain enzymes that construct complex carbon skeletons from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. nih.govacs.org The biosynthesis of this compound likely involves a highly reducing PKS (HRPKS) that catalyzes the iterative condensation of acetate (B1210297) units, followed by selective reductions and dehydration to form the final unsaturated ketone structure. uni-hannover.deresearchgate.net The final product is then released from the enzyme, often through the action of a dedicated thioesterase (TE) domain. beilstein-journals.orgfrontiersin.org
Biocatalytic production can be achieved through fermentation of the native organism, Fomitopsis betulina, which has been investigated for its production of various secondary metabolites. frontiersin.orgnih.gov Alternatively, the specific enzymes from the biosynthetic gene cluster could be identified, cloned, and used in isolated form or within an engineered host organism for more controlled production.
Chemoenzymatic synthesis, which combines conventional chemical steps with enzymatic transformations, provides a hybrid approach to access natural products and their analogues. rsc.org This strategy is particularly useful for creating compounds that are not directly accessible from natural pathways. For instance, a chemical synthesis could be used to generate a library of decatrienone precursors, which are then subjected to enzymatic modification to introduce chirality or specific functional groups with high selectivity. mdpi.com
Several classes of enzymes are well-suited for the chemoenzymatic synthesis of decatrienone and its analogues.
Oxidoreductases : This large class of enzymes catalyzes redox reactions. Laccases, a type of copper-containing oxidase abundant in fungi, can mediate the synthesis of ketones from activated alcohols. nih.govmdpi.comresearchgate.net Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are known for their ability to perform highly stereoselective reduction of activated C=C double bonds, such as those in α,β-unsaturated ketones. acs.org This could be applied to selectively reduce one of the double bonds in the decatrienone backbone.
Hydrolases : Lipases are commonly used for the kinetic resolution of racemic alcohols, a step that could be employed if a chemical synthesis produces a racemic precursor to the decatrienone structure.
Transaminases : These enzymes can convert a ketone into a chiral amine, offering a direct route to amino-functionalized analogues. nih.gov Biocatalytic cascades combining ene-reductases and transaminases have been developed to convert α,β-unsaturated ketones into chiral amines with two stereocenters. nih.govbohrium.com
Table 2: Potential Biocatalytic and Chemoenzymatic Reactions for Decatrienone Synthesis
| Enzyme Class | Enzyme Example | Reaction Type | Application to Decatrienone Synthesis |
|---|---|---|---|
| Polyketide Synthase (PKS) | F. betulina PKS | Polyketide chain assembly | De novo biosynthesis of the decatrienone backbone. |
| Oxidoreductase | Ene-reductase (OYE family) | Asymmetric C=C reduction | Stereoselective hydrogenation of a double bond to produce chiral decadienone analogues. acs.org |
| Oxidoreductase | Laccase | Oxidation | Oxidation of a chemically synthesized alcohol precursor to the corresponding ketone. nih.gov |
| Oxidoreductase | Alcohol Dehydrogenase (ADH) | Ketone reduction | Stereoselective reduction of the C2-ketone to a secondary alcohol. |
Stereochemistry and Conformational Analysis of 5z,7e,9 Decatrien 2 One
Significance of Geometric Isomerism at the C-5 Position
Geometric isomerism, also known as cis-trans isomerism, arises from restricted rotation around a double bond. chemguide.co.uklibretexts.org In the case of (5Z,7E,9)-decatrien-2-one, the presence of three double bonds at positions 5, 7, and 9 makes several geometric isomers possible. The designation "(5Z,7E,9)" specifies the configuration around each of these double bonds. The "Z" at the C-5 position (from the German zusammen, meaning "together") indicates that the higher priority substituents on either side of the double bond are on the same side. Conversely, the "E" at the C-7 and C-9 positions (from the German entgegen, meaning "opposite") signifies that the higher priority groups are on opposite sides.
Advanced Spectroscopic Methodologies for Stereochemical Assignment
Determining the precise stereochemistry of complex molecules like this compound requires sophisticated analytical techniques. Spectroscopic methods, in particular, provide invaluable information about the connectivity and spatial arrangement of atoms.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, Coupling Constant Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. researchgate.net For assigning the stereochemistry of this compound, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly informative. columbia.edunanalysis.com NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 angstroms. columbia.edu This allows for the differentiation of geometric isomers. For the (5Z) isomer, a NOESY experiment would show a correlation (cross-peak) between the protons on the carbons of the C-5 double bond, as they are on the same side and therefore spatially close. In contrast, the (5E) isomer would not exhibit this correlation due to the larger distance between these protons.
Table 1: Representative ¹H NMR Data for Distinguishing Geometric Isomers
| Proton | (5Z) Isomer (Predicted) | (5E) Isomer (Predicted) | Key NOESY Correlation for (5Z) |
|---|---|---|---|
| H-5 | ~6.1 ppm | ~6.0 ppm | H-5 and H-6 |
Note: The chemical shifts are approximate and can vary based on solvent and other experimental conditions. The key diagnostic is the presence or absence of the NOESY cross-peak.
Furthermore, the analysis of proton-proton coupling constants (J-couplings) provides crucial information about the geometry of the double bonds. For protons across a double bond (vicinal coupling), the coupling constant is typically larger for a trans configuration (around 12-18 Hz) than for a cis configuration (around 7-12 Hz). By carefully analyzing the multiplicity and coupling constants of the signals for the olefinic protons in the ¹H NMR spectrum, the E/Z configuration of each double bond can be confidently assigned. Long-range couplings in polyene systems can also be analyzed to provide further structural confirmation. researchgate.netrsc.org
Chiral Chromatography and Spectroscopic Resolution of Isomers
While this compound itself is not chiral, the synthesis of related chiral derivatives or the use of chiral resolving agents can be employed to separate enantiomers if a chiral center were introduced. chromatographytoday.com However, for the separation of geometric isomers like the (5Z) and (5E) forms of decatrien-2-one, high-performance liquid chromatography (HPLC) with a suitable stationary phase is a standard method. nih.gov Different isomers will have different polarities and shapes, leading to different retention times on the column, allowing for their separation and individual characterization. phenomenex.blog Gas chromatography (GC) is also used, and the two isomers of (5E/Z,7E,9)-decatrien-2-one have been successfully separated on both polar and nonpolar GC columns. uni-hannover.de The separated isomers can then be subjected to spectroscopic analysis (like NMR and mass spectrometry) to confirm their identity. nih.gov
Table 2: Chromatographic Separation of Decatrien-2-one Isomers
| Isomer | Retention Index (Nonpolar Column) | Retention Index (Polar Column) |
|---|---|---|
| This compound | 1268 | - |
Data sourced from a study on the flavor compounds from Fomitopsis betulina. uni-hannover.de
Computational Chemistry for Conformational Landscapes
Computational chemistry provides powerful insights into the three-dimensional structure and flexibility of molecules, complementing experimental data. wikipedia.org
Molecular Dynamics Simulations to Model Conformational Flexibility
While the GMEC represents the most stable state, at room temperature, the molecule possesses enough thermal energy to explore a range of other conformations. Molecular dynamics (MD) simulations are a computational technique used to model the movement of atoms and molecules over time. ebsco.comnih.gov By simulating the interactions between the atoms of this compound and its environment (like a solvent), MD can provide a dynamic picture of its conformational flexibility. youtube.com These simulations can reveal how the molecule bends, twists, and folds, and how much time it spends in different conformational states. psu.edu This information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor, a process that is often not a simple lock-and-key mechanism but rather an induced fit. The simulations can help to map out the entire energy landscape of the molecule, identifying not just the global minimum but also other low-energy conformations that might be biologically relevant. cam.ac.uk
Structure Olfactory Activity Relationships of Decatrienones
Correlating Molecular Structure with Perceived Odor Qualities
The scent of a molecule is not determined by a single feature but by a combination of factors including its size, shape, and the nature of its functional groups. The process of olfaction begins when an odorant molecule interacts with one or more olfactory receptors (ORs) in the nasal epithelium. wikipedia.orgfrontiersin.org This interaction is governed by weak non-covalent forces and is highly dependent on the molecule's three-dimensional structure. wikipedia.org
The carbon skeleton of an odorant, defined by its length and the number and position of double bonds, plays a pivotal role in shaping its aroma. Studies on various homologous series of aliphatic compounds demonstrate that incremental changes in chain length can lead to distinct shifts in odor quality. researchgate.netnih.gov For instance, in the series of (Z)-3-alken-1-ols and (Z)-3-alkenals, an increase in the carbon chain results in a transition from "grassy" and "green" notes to "fatty" and "citrus-like" characteristics. researchgate.net
Table 1: Influence of Structural Features on Aroma Profile of Decatrienones
| Structural Feature | Requirement for Pineapple Aroma | Rationale |
|---|---|---|
| Carbon Chain Length | Minimum of 10 carbon atoms. researchgate.net | Dictates the overall size and lipophilicity of the molecule, influencing its transport to and fit within the olfactory receptor binding pocket. |
| Unsaturation Pattern | A conjugated triene system with a terminal double bond. researchgate.netuni-hannover.de | Affects the molecule's rigidity, shape, and electronic properties, which are critical for specific receptor interactions. |
Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit remarkably different sensory properties. perfumerflavorist.com The configuration of double bonds (Z for zusammen or E for entgegen) is a critical factor for decatrienones.
Aroma extract dilution analyses of the culture of the fungus Fomitopsis betulina identified two key flavor components with a distinct pineapple odor: the (5Z,7E,9)- and (5E,7E,9)-isomers of decatrien-2-one. researchgate.net Subsequent sensory evaluation revealed that while both isomers possess a pineapple aroma, the (5Z,7E,9)-decatrien-2-one isomer is distinguished by having the lowest odor threshold and the most characteristic and potent pineapple-like scent. researchgate.net This highlights that the specific geometry around the C5=C6 double bond is crucial for optimal interaction with the relevant olfactory receptors, leading to a lower concentration required for detection and a more intense sensory perception.
Table 2: Comparison of Odor Properties for Decatrien-2-one Stereoisomers
| Compound | Stereochemistry | Odor Profile | Odor Threshold |
|---|---|---|---|
| This compound | Z at C5, E at C7 | Strong, characteristic pineapple flavor. researchgate.net | Lowest among the isomers. researchgate.net |
| (5E,7E,9)-decatrien-2-one | E at C5, E at C7 | Pineapple aroma. drugbank.comdrugbank.com | Higher than the (5Z)-isomer. |
This specific spatial arrangement likely presents the key functional groups and hydrophobic regions of the molecule in an optimal orientation to fit within the binding pocket of the target olfactory receptor(s). This concept aligns with the broader "shape theory" of olfaction, which posits that the geometric and steric properties of an odorant are primary determinants of its perceived smell. wikipedia.org The requirement for this "L" shape underscores the high degree of specificity in the interaction between the odorant molecule and its corresponding receptor.
Olfactometric Profiling and Quantitative Sensory Analysis of Decatrienone Isomers
To systematically characterize and quantify the aroma of decatrienone isomers, researchers employ a combination of instrumental and sensory analysis techniques. Gas chromatography-olfactometry (GC-O) is a powerful tool that allows for the separation of volatile compounds from a mixture while a human assessor simultaneously evaluates the odor of each compound as it elutes from the chromatographic column. researchgate.net This method was instrumental in the initial identification of (5E/Z,7E,9)-decatrien-2-ones as the key pineapple-like flavor compounds in fungal cultures. researchgate.net
Following identification, quantitative sensory analysis methods are used to create a detailed and reproducible aroma profile. Techniques like Quantitative Descriptive Analysis (QDA®) involve a panel of trained sensory assessors who evaluate the intensity of specific aroma attributes on a defined scale. dlg.orgsensorysociety.org For decatrienones, such an analysis would quantify the intensity of the primary "pineapple" note, as well as any other contributing sensory characteristics. The results of a QDA can be graphically represented in a "spider web" plot, providing a visual fingerprint of the product's aroma profile. sensorysociety.org This allows for precise comparison between isomers, demonstrating, for example, the higher intensity of the pineapple note in the (5Z) isomer compared to the (5E) isomer. researchgate.net
Table 3: Illustrative Sensory Profile for this compound
| Sensory Attribute | Intensity Rating (Example) | Description |
|---|---|---|
| Pineapple | High | The dominant, characteristic fruity aroma. researchgate.net |
| Sweet | Moderate-High | A sweet aromatic quality associated with the fruity note. researchgate.net |
| Green | Low | Minor notes that may provide complexity. |
| Fruity (other) | Low | Nuances of other non-specific fruity scents. |
Theoretical Models for Olfactory Receptor Binding and Activation
The perception of an odor like that of this compound is the result of a complex process that begins at the molecular level with the binding of the odorant to olfactory receptors (ORs). nih.govnih.gov The prevailing model for this interaction is the docking or shape theory of olfaction, which proposes that an odorant molecule binds within a specific pocket of one or more G protein-coupled receptors (GPCRs). wikipedia.orgfrontiersin.org The binding affinity and subsequent receptor activation are determined by the complementarity in shape, size, and physicochemical properties between the odorant and the receptor's binding site. wikipedia.org
Understanding this process is complicated by the fact that the human genome contains approximately 380 functional OR genes, and the three-dimensional structures for most of these receptors have not been experimentally determined. psu.edu To overcome this, researchers use theoretical and computational models, such as homology modeling and molecular docking, to predict the structure of ORs and simulate how odorants bind to them. mdpi.com
The perception of a specific smell is not due to a single odorant activating a single receptor. Instead, the olfactory system uses a combinatorial coding scheme. psu.edubiorxiv.org In this model, a single odorant like this compound can be recognized by multiple ORs, and a single OR can recognize multiple different odorants. psu.eduresearchgate.net The brain then interprets the specific pattern of activated receptors as a distinct smell. biorxiv.org The unique and potent aroma of this compound arises from the specific combination of ORs it activates, a pattern that is subtly different from that activated by its (5E) isomer, leading to the perceived differences in intensity and character. Computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can correlate the structural features of a group of molecules with their receptor activity, helping to explain why features like the "L"-shape and the Z-configuration of the decatrienone are so critical for its signature pineapple scent. psu.edu
Advanced Analytical Techniques for Research on Decatrienones
Comprehensive Extraction and Pre-concentration Methods for Volatile Metabolites
The initial and critical step in the analysis of volatile metabolites like (5Z,7E,9)-decatrien-2-one from fungal cultures is their efficient extraction and pre-concentration. Given their low concentration and high volatility, methods that can effectively isolate these compounds from the aqueous culture medium are paramount.
Liquid-liquid extraction is a common approach. In the study of volatiles from Fomitopsis betulina, the culture supernatant was extracted with a solvent such as dichloromethane. This method partitions the organic volatile compounds from the aqueous phase into the organic solvent, which can then be concentrated for analysis.
Another powerful technique is solid-phase microextraction (SPME). researchgate.net This solvent-free method uses a fused silica (B1680970) fiber coated with a stationary phase to adsorb volatile compounds from the headspace above the fungal culture. researchgate.net The choice of fiber coating is critical for the comprehensive extraction of metabolites. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to adsorb a wide range of volatile and semi-volatile metabolites with varying polarities and molecular weights. nih.gov The efficiency of SPME is influenced by parameters such as extraction temperature and time, which must be optimized to ensure the maximum transfer of analytes from the sample to the fiber. nih.gov For example, increasing the extraction temperature can enhance the vaporization of volatiles from the medium, leading to improved extraction efficiency. nih.govnih.gov
Pre-concentration techniques are often required to increase the analyte concentration to a level detectable by analytical instruments. researchgate.net This can be achieved through methods like thermal desorption, where volatiles trapped on a sorbent material are heated and released into the gas chromatograph. researchgate.netbioline.org.br Cryogenic preconcentration, which involves trapping volatiles at very low temperatures, is another effective method for concentrating low-boiling-point compounds. frontiersin.org
Table 1: Comparison of Extraction Techniques for Volatile Metabolites
| Technique | Principle | Advantages | Common Application for Decatrienones |
| Liquid-Liquid Extraction | Partitions analytes between two immiscible liquid phases based on their relative solubilities. | Simple, well-established. | Extraction of decatrienones from fungal culture broth using an organic solvent. |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes from headspace or liquid onto a coated fiber. researchgate.net | Solvent-free, sensitive, can be automated. researchgate.net | Headspace analysis of volatile compounds from Fomitopsis betulina cultures. researchgate.net |
| Thermal Desorption (TD) | Analytes are adsorbed onto a sorbent tube and then thermally desorbed for analysis. researchgate.net | High concentration factor, suitable for trace analysis. bioline.org.br | Pre-concentration of volatile emissions from fungal cultures before GC analysis. bioline.org.br |
| Cryogenic Pre-concentration | Volatiles are trapped from a gas stream by cooling to very low temperatures. frontiersin.org | Effective for highly volatile compounds. frontiersin.org | Analysis of low-boiling-point volatile organic compounds in air samples. frontiersin.org |
Hyphenated Chromatographic Techniques for Separation and Identification
Due to the complexity of volatile profiles in biological samples, single-dimensional chromatography is often insufficient. Hyphenated techniques, which couple different analytical methods, provide the necessary resolving power and detection capabilities.
Gas Chromatography-Olfactometry (GC-O) for Active Compound Screening
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. nih.govnih.gov As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor. nih.gov This allows for the direct correlation of specific chemical compounds with their perceived aroma. nih.gov
In the investigation of Fomitopsis betulina, GC-O was instrumental in identifying the source of the distinct pineapple-like aroma. nih.govacs.org By using this technique, researchers determined that this compound possessed the most characteristic pineapple scent and had a very low odor threshold, making it a key impact compound in the fungus's aroma profile. nih.govbioline.org.br
Table 2: GC-O Analysis Findings for Decatrienone Isomers
| Compound | Odor Description | Odor Threshold | Significance |
| This compound | Strong, pineapple-like nih.govbioline.org.br | Lowest among related synthesized ketones nih.gov | Key character impact compound for the pineapple aroma of F. betulina nih.gov |
| (5E,7E,9)-decatrien-2-one | Pineapple-like nih.gov | Higher than the (5Z) isomer researchgate.net | Also contributes to the overall aroma, but is less potent than the (5Z) isomer researchgate.netnih.gov |
Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capacity compared to conventional one-dimensional GC. biocompare.comnih.gov This technique employs two columns with different stationary phases connected in series via a modulator. nih.govamazonaws.com The modulator traps fractions from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. nih.gov This results in a two-dimensional chromatogram with structured separation of compound classes, allowing for the resolution of co-eluting peaks that would overlap in a single-dimension separation. biocompare.comnih.gov
While specific GC×GC analysis of this compound is not extensively documented, the technique is exceptionally well-suited for analyzing complex volatile mixtures from fungal and bacterial cultures. nih.govmdpi.com It has been used for the comprehensive metabolic fingerprinting of various pathogen groups, demonstrating its power in separating and identifying hundreds of unique volatile metabolites. nih.gov Given the complexity of fungal volatilomes, GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) represents the state-of-the-art for discovering novel compounds and obtaining a comprehensive view of the metabolic profile. amazonaws.comnih.gov
High-Resolution Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the structural identification and quantification of unknown compounds. chemguide.co.uk High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with very similar nominal masses. libretexts.orguni-hannover.demdpi.com
For the decatrienones from Fomitopsis betulina, analysis by GC-MS was used to propose the initial structures based on mass spectrometric data. nih.govacs.org The identity of the naturally produced compounds was then confirmed by comparing their mass spectra and retention indices with those of synthesized reference standards. acdlabs.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are analyzed. mdpi.com This process provides detailed structural information and creates a "fingerprint" of the molecule, which is crucial for confirming its identity. The fragmentation pattern is reproducible and depends on the stability of the molecular ion and its fragments.
The fragmentation of ketones in mass spectrometry often involves characteristic cleavage patterns. For this compound, the mass spectrum would exhibit a molecular ion peak and several fragment ions resulting from the cleavage of bonds within the triene chain and adjacent to the carbonyl group. Analyzing these patterns helps to piece together the molecule's structure.
Table 3: Predicted Key Mass Spectral Fragments for this compound (MW: 150.22 g/mol )
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss | Fragmentation Type |
| 150 | [C10H14O]+• | Molecular Ion (M+) |
| 135 | [M - CH3]+ | Loss of a methyl group |
| 93 | [C7H9]+ | Cleavage of the carbon chain |
| 79 | [C6H7]+ | Cleavage of the carbon chain |
| 43 | [CH3CO]+ | Acylium ion, characteristic of methyl ketones |
Isotope Ratio Mass Spectrometry for Biosynthetic Pathway Tracing
Isotope ratio mass spectrometry (IRMS) is a powerful technique used to determine the natural abundance of stable isotopes (e.g., ¹³C/¹²C) in a compound. This can provide insights into the biosynthetic pathway of a molecule without the need for labeled precursors. nih.gov However, for more definitive pathway elucidation, stable isotope labeling studies are often employed.
The biosynthesis of this compound has been investigated using this approach. It is believed to be a polyketide, formed through a pathway that goes slightly awry from the synthesis of fungal pigments. researchgate.net To confirm this, researchers supplemented the fungal culture of Fomitopsis betulina with ¹³C-labeled acetate (B1210297). acdlabs.com Subsequent analysis of the produced decatrienones by mass spectrometry showed the incorporation of the ¹³C label, proving that acetate is a building block and that the compound is formed via the polyketide biosynthesis pathway. acdlabs.com Such labeling studies are fundamental in confirming the origins of natural products and understanding the underlying enzymatic machinery. biocompare.com
Ecological and Environmental Impact of Decatrienones
Release and Dispersion of Decatrienone in Natural Environments
(5Z,7E,9)-decatrien-2-one is released into the environment as a volatile emission from its source, the fungus Fomitopsis betulina, which predominantly grows on birch trees. acs.orgmdpi.com Like other fungal VOCs, its release is a component of the fungus's metabolic activity, which can be influenced by various factors such as the developmental stage of the fungus, the substrate it is growing on, moisture levels, and ambient temperature. researchgate.netannualreviews.org
Once released, the dispersion of this compound into the environment is governed by its physical properties, primarily its volatility, and environmental conditions. researchgate.net As a low molecular weight compound, it readily evaporates and can diffuse through the air and soil. ufpr.brannualreviews.org This allows it to travel significant distances from its point of origin, facilitating its role as a chemical signal in the ecosystem. researchgate.net The concentration and distribution of the compound in the environment will depend on factors such as wind patterns, air temperature, and the presence of other organisms that might interact with or degrade it. annualreviews.org
Fungal VOCs, in general, are known to be emitted in complex mixtures, and the specific profile of these emissions can vary. researchgate.netannualreviews.org For instance, Fomitopsis betulina is also known to produce other volatile compounds, such as 1-octen-3-ol, 3-octanone, and various monoterpenes. nih.govd-nb.info The release of this compound is part of this complex volatilome. acs.org
Table 1: Factors Influencing the Release and Dispersion of Fungal VOCs
| Factor | Influence on Release and Dispersion |
| Fungal Species & Strain | Different species and even strains within a species produce unique VOC profiles. researchgate.netannualreviews.org |
| Substrate Composition | The material the fungus is growing on can significantly alter the types and quantities of VOCs released. researchgate.netwisdomlib.org |
| Developmental Stage | The metabolic state and age of the fungal colony affect VOC production. researchgate.netannualreviews.org |
| Environmental Conditions | Temperature, humidity, and light levels can modulate the rate of fungal growth and VOC emission. researchgate.net |
| Biotic Interactions | The presence of other microorganisms (bacteria, other fungi) can influence the VOC profile. researchgate.netannualreviews.org |
| Physical Transport | Wind and air currents are the primary drivers for the long-range dispersion of volatile compounds in the atmosphere. annualreviews.org |
Potential Role as Inter- or Intra-Species Chemical Signals
Volatile organic compounds are crucial for communication between organisms, acting as semiochemicals that can convey information within a species (pheromones) or between different species (allelochemicals, such as kairomones and allomones). nih.goveg.net Fungal VOCs are well-documented to mediate a wide range of ecological interactions, including those with plants, arthropods, bacteria, and other fungi. nih.govufpr.br
While there is no direct research identifying this compound as a specific semiochemical, its properties as a volatile, odorous compound produced by a fungus suggest it likely plays a role in chemical communication. acs.orgnih.gov For example, many fungal VOCs serve to attract insects and other invertebrates, which can act as vectors for spore dispersal. researchgate.netnih.gov The strong aroma of this compound could potentially attract certain insects or other animals to the Fomitopsis betulina fruiting body. acs.org Conversely, some fungal VOCs can act as deterrents to fungivores or competing microorganisms. researchgate.net
The most common volatile reported from fungi, 1-octen-3-ol, which is also produced by Fomitopsis betulina, is a known semiochemical that functions as an attractant for many arthropod species. annualreviews.orgnih.govd-nb.info It is plausible that this compound could have similar or complementary functions. Kairomones, which benefit the receiver but not the emitter, are common in insect-fungus interactions, where insects may use fungal volatiles to locate food sources. nih.govplantprotection.pl
Table 2: Potential Semiochemical Functions of Fungal VOCs
| Type of Interaction | Potential Role of this compound |
| Fungus-Insect | Could act as an attractant for spore-dispersing insects or as a kairomone for fungivorous insects. researchgate.netnih.gov |
| Fungus-Plant | Fungal VOCs can promote plant growth or induce defense responses in nearby plants. ufpr.brtandfonline.com |
| Fungus-Fungus | May inhibit the growth of competing fungal species. ufpr.br |
| Fungus-Bacteria | Can have antibacterial properties, influencing the microbial community on and around the fungus. ufpr.br |
Biodegradation Pathways and Environmental Fate of Decatrienone
The environmental persistence of this compound is expected to be limited due to biodegradation by microorganisms. nih.gov As an unsaturated ketone, it is susceptible to microbial attack. asm.org The general principles of hydrocarbon and ketone biodegradation suggest several potential pathways for its breakdown.
Microorganisms, particularly bacteria and other fungi, possess enzymes that can initiate the degradation of such compounds. nih.govresearchgate.net For unsaturated aliphatic compounds, one common initial step is the oxidative cleavage of the double bonds. asm.org This can be catalyzed by oxygenase enzymes, leading to the formation of smaller, more easily metabolized molecules like aldehydes and keto acids. asm.org Another potential pathway involves the hydration of the double bonds to form alcohols, which are then oxidized to ketones. asm.org
The ketone group itself can be a point of enzymatic attack. In anaerobic environments, some bacteria are known to carboxylate ketones as an initial activation step before further degradation. karger.com In aerobic conditions, monooxygenase enzymes can insert an oxygen atom adjacent to the carbonyl group, forming an ester which is then hydrolyzed.
Ultimately, through a series of enzymatic reactions, the carbon skeleton of this compound would be broken down into smaller molecules that can enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water. researchgate.netminia.edu.eg The rate of biodegradation will depend on various environmental factors, including the presence of suitable microbial populations, oxygen availability, temperature, and nutrient levels. researchgate.net
Table 3: Potential Microbial Enzymes in the Biodegradation of Unsaturated Ketones
| Enzyme Class | Potential Action on this compound |
| Oxygenases | Cleavage of the carbon-carbon double bonds. asm.org |
| Hydratases | Addition of water across a double bond to form an alcohol. asm.org |
| Dehydrogenases | Oxidation of alcohol groups to ketones. nih.gov |
| Monooxygenases | Insertion of an oxygen atom near the ketone group (e.g., Baeyer-Villiger monooxygenase). |
| Carboxylases | Addition of a carboxyl group to the ketone (often in anaerobic degradation). karger.com |
Future Research Avenues and Translational Perspectives Academic Focus
Discovery of Novel Decatrienone-Producing Organisms
To date, the primary documented natural source of (5Z,7E,9)-decatrien-2-one is the birch polypore mushroom, Fomitopsis betulina (formerly Piptoporus betulinus). mdpi.comnih.govmdpi.com The discovery was made during the cultivation of this edible mushroom on agro-industrial side streams, where a distinct pineapple aroma was perceived. mdpi.comnih.govmdpi.com While F. betulina is known to produce a wide array of secondary metabolites, including triterpenoids and phenolics, the identification of this specific C10 ketone has expanded its known chemical diversity. researchgate.netnih.govresearchgate.netnih.govnih.gov
Future research should prioritize the screening of other fungi, particularly within the Polyporales order and other wood-rotting basidiomycetes, for the production of this compound. nih.gov Such bioprospecting efforts could involve a combination of traditional cultivation with sensory analysis (gas chromatography-olfactometry) and modern analytical techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). Identifying a broader range of producing organisms could reveal novel biocatalysts and genetic material, offering more robust and diverse options for biotechnological production.
Unraveling Complete Biosynthetic Pathways and Regulatory Networks
The biosynthetic pathway of this compound has not yet been elucidated. Understanding its formation is a critical next step for metabolic engineering and optimization of production. The structure suggests a possible origin from fatty acid metabolism or polyketide synthesis pathways, which are common in fungi for the production of volatile compounds. For instance, the biosynthesis of piliformic acid in xylariaceous fungi involves an octanoate unit derived from a fatty acid synthase (FAS).
Future research should focus on:
Genomic and Transcriptomic Analysis: Sequencing the genome of Fomitopsis betulina and performing transcriptomic studies under conditions of high and low decatrienone production could help identify the biosynthetic gene cluster (BGC) responsible. researchgate.net Key enzymes to look for would include polyketide synthases (PKS), fatty acid synthases (FAS), desaturases, and tailoring enzymes like reductases and decarboxylases.
Isotopic Labeling Studies: Feeding experiments using labeled precursors (e.g., ¹³C-labeled acetate (B1210297), fatty acids) to F. betulina cultures can trace the carbon backbone of this compound, confirming its metabolic origin.
Heterologous Expression: Once candidate genes are identified, their function can be confirmed by heterologous expression in a model fungal host, such as Aspergillus nidulans, to see if production of the compound is reconstituted. nih.gov
Understanding the regulatory networks that control the expression of this pathway is equally important. Factors such as substrate availability, developmental stage of the fungus, and environmental stressors likely influence the production of this secondary metabolite. nih.gov
Development of Innovative and Sustainable Synthetic Routes
The initial structural confirmation of this compound was achieved through a Wittig reaction, a classic method for forming carbon-carbon double bonds. mdpi.comnih.govmdpi.com This reaction involved (E)-penta-2,4-dien-1-yltriphosphonium bromide and ethyl levulinate. While effective at a lab scale, the traditional Wittig reaction has sustainability drawbacks, such as the generation of triphenylphosphine oxide as a stoichiometric byproduct. wikipedia.org
Future research should explore more innovative and sustainable synthetic strategies, aligning with the principles of green chemistry. pnas.org Potential avenues include:
Biocatalytic Approaches: Employing enzymes to construct the molecule offers high selectivity and mild reaction conditions. acs.orgmdpi.com A biocatalytic cascade could be designed, for example, using ene-reductases and other enzymes to selectively reduce and functionalize a precursor molecule. acs.orgresearchgate.netacs.org
Metathesis-Based Routes: Olefin metathesis, a Nobel prize-winning technology, offers a powerful and atom-economical method for constructing the polyene system of the decatrienone.
Modified Condensation Reactions: Exploring green alternatives to traditional olefination, such as the Knoevenagel condensation using solid basic catalysts like zeolites, could provide a more environmentally friendly route to related α,β-unsaturated ketones. scielo.brresearchgate.net
These approaches could lead to more efficient, scalable, and sustainable production methods for this compound for commercial applications.
Advanced Chemoinformatic and Computational Approaches for Predictive Modeling
Computational chemistry has already played a role in understanding the sensory properties of this compound. Global minimum energy calculations were used to compare its "L"-shaped conformation to that of (1,3E,5Z)-undecatriene, a key aroma compound in fresh pineapple, revealing that a chain length of at least ten carbons and a terminal double bond are common features for an intense pineapple-like odor. mdpi.comnih.govmdpi.com
Future research can leverage more advanced computational tools to accelerate discovery and understanding:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on a library of known pineapple-aroma compounds, researchers can predict the odor characteristics of novel, related structures. nih.gov This can guide the synthesis of new flavor molecules with potentially enhanced properties.
Machine Learning and Generative Models: Deep learning and other machine learning approaches are increasingly used to predict sensory properties from molecular structures. mdpi.comacs.orgacs.org Generative models could be trained on databases of known flavor compounds to design entirely new molecules with a high probability of possessing a desired pineapple aroma. acs.org
Molecular Docking: As the human olfactory receptors responsible for perceiving specific aromas are identified, molecular docking simulations could be used to predict the binding affinity of this compound and its analogues to these receptors, providing a molecular-level understanding of its potent aroma.
These in silico methods can significantly reduce the time and resources required for the discovery and optimization of new flavor compounds.
Exploration of Broader Biological Functions Beyond Olfaction
While the olfactory properties of this compound are its most prominent feature, its broader biological and ecological roles are completely unexplored. Volatile organic compounds produced by fungi serve a multitude of functions in their natural environment.
Future research should investigate:
Ecological Interactions: The emission of this compound by F. betulina may play a role in its interactions with other organisms. nih.gov It could function as a defense compound against competing microbes or fungivores, or as a signaling molecule to attract symbiotic organisms. Investigating the effect of the pure compound on relevant bacteria, fungi, and insects could elucidate its ecological significance.
Antimicrobial Properties (Non-clinical): Many fungal VOCs exhibit antimicrobial activity. nih.govresearchgate.netnih.govfrontiersin.org Studies on F. betulina have confirmed the antimicrobial properties of its extracts, attributed to compounds like triterpenoids. nih.govresearchgate.net It is plausible that this compound also contributes to this antimicrobial profile. In vitro assays testing the efficacy of the purified compound against a panel of plant pathogenic fungi and bacteria could reveal potential applications in non-clinical contexts, such as agricultural biocontrol or as a natural preservative.
Exploring these functions would provide a more holistic understanding of this compound, moving beyond its identity as a flavor compound to its role as a bioactive natural product.
Q & A
Q. How to validate environmental impact assessment methods for this compound degradation byproducts?
- Methodological Answer : Simulate degradation under UV light (254 nm) or microbial action (Pseudomonas spp.). Analyze byproducts via LC-MS/MS (Q-TOF) and match fragmentation patterns with spectral libraries. Ecotoxicity testing (Daphnia magna LC) and QSAR models predict environmental risks. Report degradation pathways using EPA-approved protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
